molecular formula C14H8F4N2O3 B4400028 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B4400028
M. Wt: 328.22 g/mol
InChI Key: OURZCIFPUVCDNL-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide is an organic compound that features a trifluoromethyl group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoro-3-(trifluoromethyl)aniline to introduce the nitro group, followed by the formation of the benzamide moiety through an amide coupling reaction . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, to form various oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride), and strong nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-(trifluoromethyl)aniline: A precursor in the synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide.

    N-[4-chloro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide: A similar compound with a chloro group instead of a fluoro group, which may exhibit different chemical and biological properties.

    N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a nitro group, which impart distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURZCIFPUVCDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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